![molecular formula C6H11N3 B1455225 1-(4-methyl-1H-imidazol-2-yl)ethanamine CAS No. 1156884-70-6](/img/structure/B1455225.png)
1-(4-methyl-1H-imidazol-2-yl)ethanamine
Overview
Description
“1-(4-methyl-1H-imidazol-2-yl)ethanamine” is an endogenous H1 and H2 histamine receptor agonist . It activates H1 and causes Ca2+ movement, and it also activates H2 and stimulates adenylate cyclase activity in neurons . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .
Synthesis Analysis
The synthesis of “1-(4-methyl-1H-imidazol-2-yl)ethanamine” involves combining imidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide with acetonitrile and heating under reflux for 21 hours .Molecular Structure Analysis
The empirical formula of “1-(4-methyl-1H-imidazol-2-yl)ethanamine” is C9H12N2, and its molecular weight is 148.20 . The SMILES string is NC©C1=NC©=CN1 .Scientific Research Applications
Pharmaceutical Drug Synthesis
Imidazole derivatives, including 1-(4-methyl-1H-imidazol-2-yl)ethanamine, are integral in the synthesis of various pharmaceutical drugs. They are used to create compounds with a wide range of biological activities, such as antibacterial, antitumor, antidiabetic, and anti-inflammatory properties . The versatility of imidazole rings makes them a valuable synthon in drug development.
Antimicrobial Agents
The compound’s derivatives have shown effectiveness as antimicrobial agents. They can be synthesized into structures that target specific microbial pathways, offering potential as new antibiotics to combat antibiotic-resistant strains .
Agricultural Chemicals
Imidazole derivatives are also used in the synthesis of agrochemicals. These compounds can function as fungicides, herbicides, or insecticides, providing protection for crops against various pests and diseases .
Material Science
In material science, imidazole-based compounds are used to create human-made materials with specific properties. They can be incorporated into polymers or coatings to enhance durability, resistance to elements, or to confer other desirable traits .
Catalysis
Imidazole derivatives serve as biomimetic catalysts. They can mimic the function of natural enzymes, accelerating chemical reactions in industrial processes or in the laboratory .
Supramolecular Chemistry
These compounds have applications in supramolecular chemistry as ligands. They can form complex structures with metals, which are useful in creating new types of chemical sensors or in the development of molecular machines .
Mechanism of Action
Safety and Hazards
Histamine, which “1-(4-methyl-1H-imidazol-2-yl)ethanamine” is related to, is known to be irritating and allergenic. Contact with skin may cause itching and redness, and inhalation of excessive histamine may lead to respiratory distress and asthma . Therefore, appropriate protective measures, such as wearing protective gloves, goggles, and masks, should be taken when handling “1-(4-methyl-1H-imidazol-2-yl)ethanamine”.
properties
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMGVSSVJMZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-1H-imidazol-2-yl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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